Cas no 105245-87-2 (1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea)
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea
- (2,5-dioxoimidazol-4-yl)urea
- 2AL
- AC1OA9WW
- ANW-66376
- CTK8C1374
- Dehydro-allantoin
- SureCN9203157
- (2,5-Dihydro-2,5-dioxo-1H-imidazol-4-yl)urea
- (2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl)urea
- 105245-87-2
- DTXSID00425870
- A927680
- SCHEMBL23212141
- Q27452843
- [2,5-dioxo-imidazolidin-(4e)-ylidene]-urea
- SCHEMBL9203157
-
- MDL: MFCD18072880
- Inchi: 1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11)
- InChI Key: MFAONEQLPARJAO-UHFFFAOYSA-N
- SMILES: O=C1C(=NC(N1)=O)NC(N)=O
Computed Properties
- Exact Mass: 156.02842
- Monoisotopic Mass: 156.02834000 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 156.10
- XLogP3: -1.6
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 2.19
- PSA: 113.65
- LogP: -1.08080
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea Security Information
- Storage Condition:Sealed in dry,2-8°C
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004678-1g |
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
105245-87-2 | 97% | 1g |
$678.24 | 2023-09-04 | |
| Chemenu | CM187189-1g |
1-(2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
105245-87-2 | 97% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM187189-1g |
1-(2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
105245-87-2 | 97% | 1g |
$607 | 2023-03-07 | |
| Ambeed | A933376-1g |
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea |
105245-87-2 | 97% | 1g |
$609.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1755858-1g |
1-(2,5-Dioxo-2,5-dihydro-1h-imidazol-4-yl)urea |
105245-87-2 | 98% | 1g |
¥5115.00 | 2024-08-09 |
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea Suppliers
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea
Comprehensive Overview of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea (CAS No. 105245-87-2): Properties, Applications, and Innovations
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea, with the CAS number 105245-87-2, is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This molecule features a unique imidazole-urea hybrid structure, making it valuable for applications in drug development, enzyme inhibition studies, and material science. Its diketone functional groups and hydrogen-bonding capabilities contribute to its reactivity and versatility in synthetic chemistry.
Recent advancements in small-molecule therapeutics have spurred interest in derivatives of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea. Researchers are exploring its potential as a scaffold for kinase inhibitors, particularly in oncology targets. The compound's ability to form stable interactions with biological macromolecules aligns with current trends in precision medicine and targeted drug delivery systems. Computational studies suggest promising ADME (Absorption, Distribution, Metabolism, Excretion) profiles for related analogs.
In material science, the imidazole-urea core of this compound demonstrates intriguing properties for supramolecular assembly. Its hydrogen-bond donor-acceptor balance enables the formation of stable crystalline networks, relevant to molecular electronics and sensor technologies. These applications address growing demands for organic semiconductors and biocompatible sensors in wearable health monitoring devices.
Synthetic methodologies for 105245-87-2 typically involve condensation reactions between 4-aminoimidazole-2,5-dione and isocyanate derivatives. Recent green chemistry approaches have optimized yields while reducing hazardous byproducts, responding to industry needs for sustainable synthesis. Analytical characterization commonly employs HPLC-MS, NMR spectroscopy, and X-ray crystallography to confirm purity and structural features.
The compound's stability profile shows excellent compatibility with biologically relevant pH ranges (4-8), making it suitable for formulation development. Stability studies indicate minimal degradation under standard storage conditions (-20°C, desiccated), addressing frequent queries about compound shelf life and storage requirements from research laboratories.
Emerging research explores the structure-activity relationship (SAR) of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea derivatives against inflammatory markers. Preliminary data suggests modulation of NF-κB signaling pathways, connecting to popular investigations into chronic inflammation management. These findings align with growing public interest in anti-aging compounds and cellular stress response mechanisms.
Quality control protocols for CAS 105245-87-2 emphasize residual solvent analysis and heavy metal screening, reflecting stringent regulatory requirements for pharmaceutical intermediates. Current Good Manufacturing Practice (cGMP) compliant batches demonstrate ≥98% purity by HPLC-UV analysis, meeting industry standards for preclinical development materials.
Environmental fate studies reveal favorable biodegradation kinetics for this compound, addressing ecological concerns in green chemistry initiatives. The molecule's low bioaccumulation potential and rapid photolytic degradation in aqueous systems position it favorably compared to persistent organic pollutants.
Patent landscapes show increasing activity around imidazole-urea derivatives, with particular focus on 105245-87-2 as a lead compound for neuroprotective agents. This correlates with rising searches for neurodegenerative disease treatments and cognitive enhancers in scientific literature and public forums.
Handling guidelines recommend standard laboratory precautions including PPE (personal protective equipment) and engineering controls. The compound's dust control measures and waste disposal protocols follow established guidelines for non-hazardous organic solids, responding to frequent safety inquiries from research facilities.
Future research directions may explore the compound's potential in bioconjugation chemistry for antibody-drug conjugates (ADCs), a rapidly growing sector in biopharmaceuticals. Its balanced hydrophilic-lipophilic properties and reactive handles make it an attractive candidate for linker development in next-generation therapeutics.
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